N-Biotinylaminoethyl Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

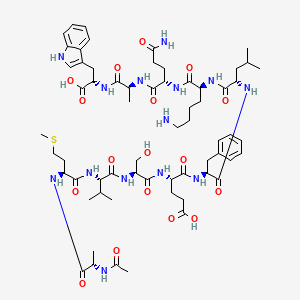

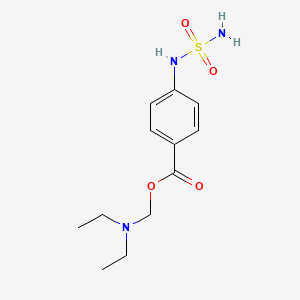

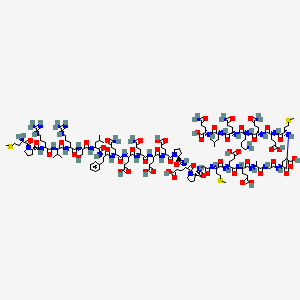

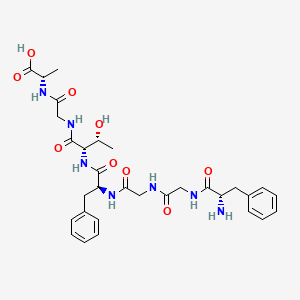

N-Biotinylaminoethyl Methanethiosulfonate, also known as MTSEA Biotin, is a biotinylated methanethiosulfonate ethylamine reagent . It is a thiol-reactive reagent used to label cysteine residues in proteins . The molecular formula of N-Biotinylaminoethyl Methanethiosulfonate is C13H23N3O4S3 .

Physical And Chemical Properties Analysis

N-Biotinylaminoethyl Methanethiosulfonate has a molecular weight of 381.5 g/mol. It has 3 hydrogen bond donors and 6 hydrogen bond acceptors. It has 9 rotatable bonds. The exact mass is 381.08506974 g/mol .Aplicaciones Científicas De Investigación

MTSEA Biotin: A Comprehensive Analysis of Scientific Research Applications

MTSEA Biotin, also known as N-Biotinylaminoethyl Methanethiosulfonate, is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Biotin/Avidin Chemistry-Related Studies: MTSEA Biotin is extensively used in biotin/avidin chemistry-related studies due to its ability to introduce biotin into various molecules. This application is crucial for studies involving biotin-avidin interactions, which are often used in biochemical assays due to the strong non-covalent bond formed between biotin and avidin or streptavidin .

Protein Structure Dynamics: The compound is valuable in real-time studies of protein structure dynamics. Researchers utilize MTSEA Biotin to measure environment-dependent fluorescence, fluorescence lifetime, or fluorescence resonance energy transfer (FRET), providing insights into protein folding and function .

3. Selective Labeling of Cell Surface Thiols MTSEA Biotin selectively labels thiols under mild conditions, which is essential for studying cell surface proteins. The variations of MTSEA Biotin (Biotin, Biotin-X, and Biotin-XX) allow for selective labeling, aiding in the identification and analysis of thiol-containing proteins on cell surfaces .

4. Mapping Binding Sites of Ligand-Gated Ion Channels In cysteine scanning mutagenesis, MTSEA Biotin is used to map binding sites of ligand-gated ion channels. By covalently linking to cysteine residues, researchers can identify reactive sites and understand the structure-function relationships within these channels .

Proteomics and Molecular Biology Investigations: MTSEA Biotin plays a vital role in proteomics and molecular biology by modifying proteins, peptides, and nucleic acids. It is also used for labeling enzymes and other molecules for various assays, contributing to a deeper understanding of molecular interactions .

Mecanismo De Acción

Target of Action

MTSEA Biotin, also known as N-Biotinylaminoethyl methylthiosulphonate, primarily targets thiol groups . These thiol groups are found in various biological molecules, particularly proteins. The compound is used to selectively label these thiols, especially those present on the cell surface .

Mode of Action

MTSEA Biotin interacts with its targets by forming a covalent bond with the thiol groups . This reaction is highly specific and occurs rapidly under mild conditions . The compound’s biotin moiety allows for easy detection and analysis of the labeled thiols .

Biochemical Pathways

MTSEA Biotin is often used in the Substituted Cysteine Accessibility Method (SCAM) . In this method, cysteine residues are introduced into specific regions of a protein, and MTSEA Biotin is used to probe the physico-chemical nature of the environment . This technique helps in mapping binding sites of ligand-gated ion channels and examining channel domains .

Pharmacokinetics

The compound is known to be soluble in dmf or dmso , which can influence its bioavailability.

Result of Action

The primary result of MTSEA Biotin’s action is the specific labeling of thiol groups . This labeling can be used to visualize newly transcribed tRNA in Saccharomyces cerevisiae cells and to probe the structure and function of proteins .

Action Environment

The action of MTSEA Biotin is influenced by the environmental conditions . The compound selectively labels thiols under mild conditions . The length of the linker in different variations of the compound can affect the interaction between biotin and streptavidin . Longer linkers should facilitate this interaction .

Safety and Hazards

N-Biotinylaminoethyl Methanethiosulfonate is not classified as a hazardous substance according to GHS . In case of skin contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician. If swallowed, rinse mouth with water. Do not induce vomiting unless advised to do so by a physician or Poison Control Center. Seek medical attention .

Relevant Papers N-Biotinylaminoethyl Methanethiosulfonate has been mentioned in a paper titled “The Role of ERp44 in Maturation of Serotonin Transporter Protein”. The paper discusses the use of N-Biotinylaminoethyl Methanethiosulfonate in the study of protein structure and function .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPWMXNDGWWWHG-NHCYSSNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-biotinylaminoethyl methanethiosulfonate | |

CAS RN |

162758-04-5 |

Source

|

| Record name | N-Biotinylaminoethyl methylthiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)